molecular formula C7H9N3 B13978278 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine

2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine

Cat. No.: B13978278
M. Wt: 135.17 g/mol
InChI Key: AQCBYPNLAJNHLZ-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fused pyrrole and pyridine ring system. The presence of the amine group at the 6-position of the pyridine ring further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-azaindole with bromine in the presence of acetic acid and dichloromethane at 0°C. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The amine group at the 6-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems.

    Biology: It has shown promise in the development of bioactive molecules with potential therapeutic effects.

    Medicine: The compound and its derivatives are being investigated for their potential as inhibitors of specific enzymes and receptors, making them candidates for drug development.

    Industry: Its unique chemical properties make it useful in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation. This inhibition can lead to the suppression of abnormal cell growth, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine stands out due to its specific structural features and the presence of the amine group at the 6-position, which imparts unique reactivity and potential biological activity. Its ability to inhibit specific kinases and modulate signaling pathways further distinguishes it from other similar compounds.

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine

InChI

InChI=1S/C7H9N3/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2,(H2,8,10)

InChI Key

AQCBYPNLAJNHLZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NC=C2CN1)N

Origin of Product

United States

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